

4-Chloro-N-methylpicolinamide hydrochloride solubility in organic solvents

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Compound of Interest

Compound Name: 4-Chloro-N-methylpicolinamide hydrochloride

Cat. No.: B563550

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An In-Depth Technical Guide to the Solubility of **4-Chloro-N-methylpicolinamide Hydrochloride** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Chloro-N-methylpicolinamide hydrochloride** in organic solvents. Due to the limited availability of quantitative solubility data in public literature for the hydrochloride salt, this document focuses on summarizing the known qualitative solubility of the free base, 4-Chloro-N-methylpicolinamide, and provides a detailed, standardized experimental protocol for determining the thermodynamic solubility of the hydrochloride salt in various organic solvents.

Physicochemical Properties

Understanding the fundamental physicochemical properties of the parent compound is crucial for interpreting its solubility behavior. The following table summarizes the available data for 4-Chloro-N-methylpicolinamide (the free base).

Property	Value	Reference
Chemical Name	4-Chloro-N-methylpicolinamide	[1] [2]
Synonyms	4-Chloro-N-methyl-2-pyridinecarboxamide	[2] [3]
CAS Number	220000-87-3	[1] [2]
Molecular Formula	C ₇ H ₇ CIN ₂ O	[1]
Molecular Weight	170.60 g/mol	[1]
Appearance	White to off-white or pale-yellow crystalline powder/solid	[1] [2]
Melting Point	41-45°C	[1] [2] [4]

Qualitative Solubility Profile of 4-Chloro-N-methylpicolinamide (Free Base)

The solubility of the free base, 4-Chloro-N-methylpicolinamide, has been qualitatively described in several sources. It is important to note that the solubility of the hydrochloride salt may differ significantly, particularly in polar solvents. Salts of weakly basic compounds like picolinamides are generally more soluble in polar solvents such as water and alcohols compared to their corresponding free bases.

Solvent	Reported Solubility	Reference
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Methanol	Soluble	[1] [2] [3]
Dichloromethane (MDC)	Soluble / Slightly Soluble	[2] [4]
Ethyl Acetate	Soluble / Slightly Soluble	[2] [4]
Chloroform	Slightly Soluble	[4]
Water	Sparingly Soluble	[1]

Note: Discrepancies in reported solubility for dichloromethane and ethyl acetate highlight the qualitative nature of this data and underscore the need for quantitative experimental determination.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes a standardized "shake-flask" method, a reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a given solvent.^[5] This method ensures that the solution has reached saturation and is in equilibrium with the solid material.

3.1. Materials and Equipment

- **4-Chloro-N-methylpicolinamide hydrochloride**
- Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, DMSO)
- Analytical balance (± 0.1 mg precision)
- Glass vials with screw caps (e.g., 4 mL or 8 mL)
- Thermostatically controlled shaker or orbital incubator
- Syringe filters (0.45 μ m, solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- Evaporating dish or pre-weighed vial for gravimetric analysis
- Drying oven
- HPLC-UV or UV-Vis spectrophotometer (for spectroscopic analysis)

3.2. Procedure

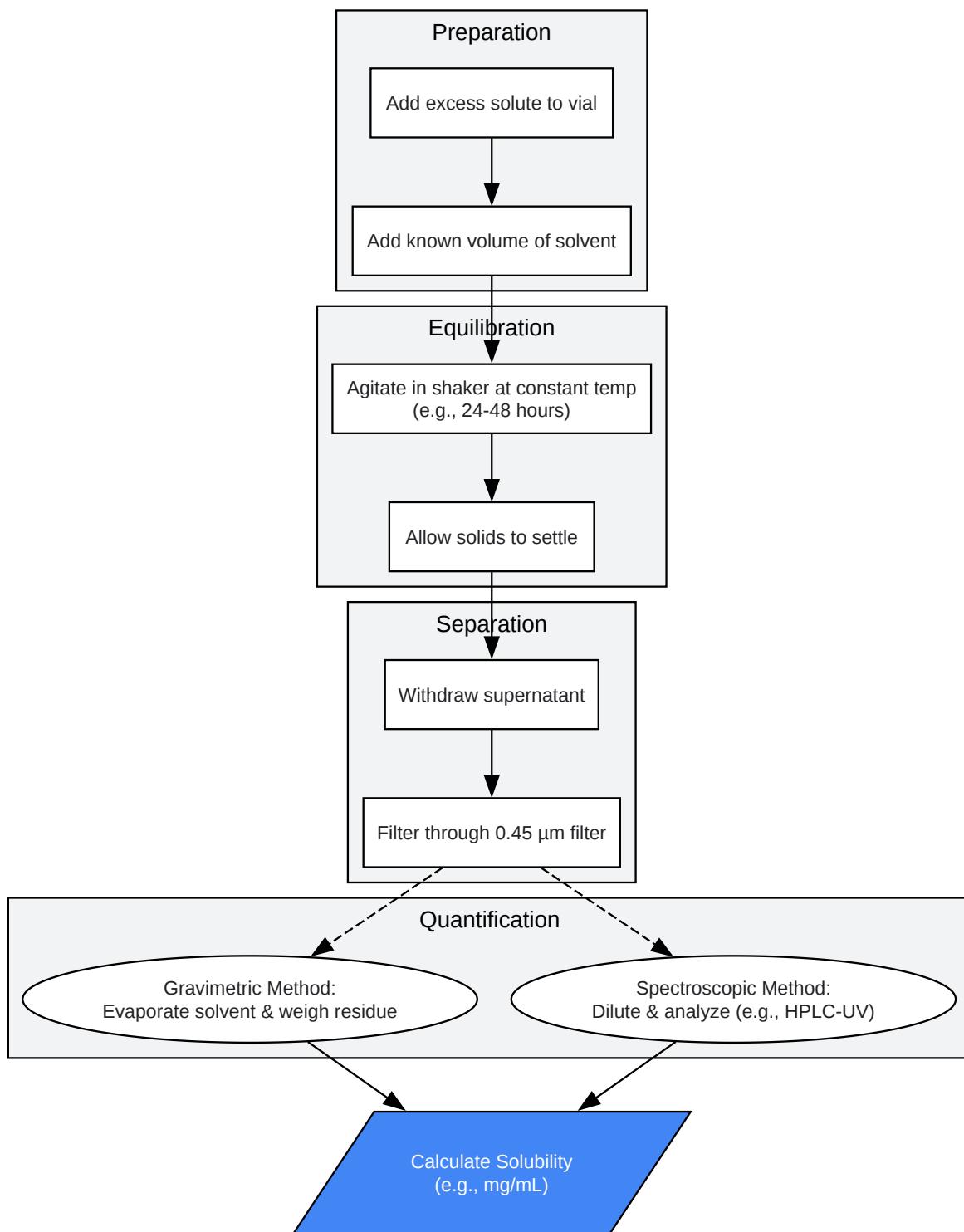
- Preparation of Saturated Solutions:

- Add an excess amount of **4-Chloro-N-methylpicolinamide hydrochloride** to a series of vials. The presence of undissolved solid is essential to ensure saturation.[\[3\]](#)
- Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
 - Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach equilibrium.
- Sample Separation:
 - Once equilibrated, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove all undissolved solid particles.
- Quantification of Dissolved Solute:
 - Method A: Gravimetric Analysis[\[3\]\[6\]](#)
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent completely under a gentle stream of nitrogen or in a drying oven at a temperature well below the compound's melting point.
 - Once the solvent is fully removed, re-weigh the vial containing the dried solute.

- The difference between the final and initial vial weights gives the mass of the dissolved solid.
- Calculate the solubility (e.g., in mg/mL) by dividing the mass of the dried solute by the volume of the aliquot taken.
- Method B: Spectroscopic/Chromatographic Analysis (Higher Accuracy)
 - Prepare a series of standard solutions of **4-Chloro-N-methylpicolinamide hydrochloride** of known concentrations in the solvent of interest.
 - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC-UV) of the standard solutions.
 - Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the response of the diluted sample and use the calibration curve to determine its concentration.
 - Calculate the original solubility, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between a compound's form and its solubility.

[Click to download full resolution via product page](#)**Figure 1.** Experimental workflow for solubility determination.

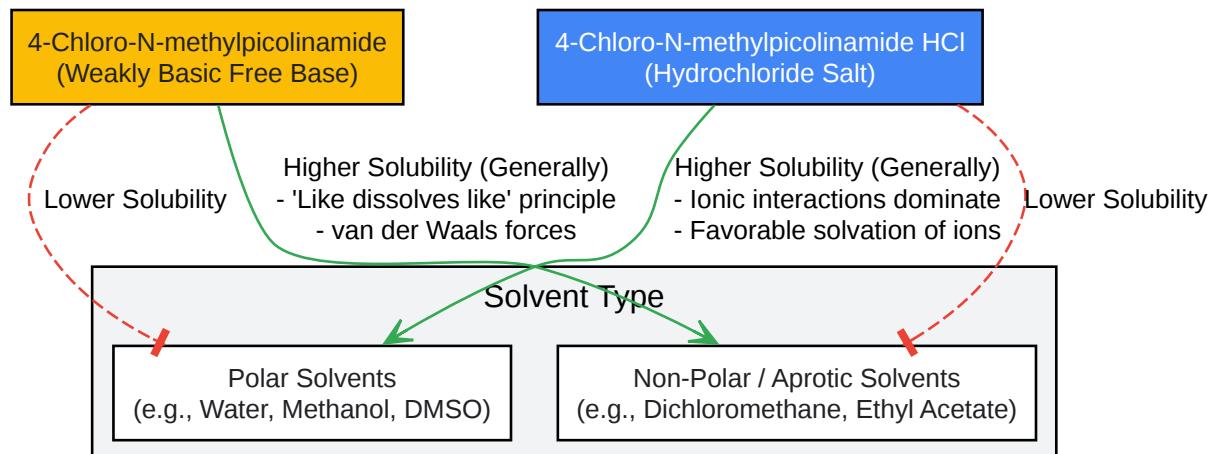
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Figure 2. Logical relationship between compound form and solubility.

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